7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound belonging to the class of imidazopyrimidines, which are characterized by their fused imidazole and pyrimidine rings. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structural formula can be represented as follows:
The compound can be synthesized through various methods, including regioselective synthesis techniques that allow for specific functionalization of the imidazo[1,2-c]pyrimidine framework. The interest in this compound is partly driven by its relevance in medicinal chemistry and its potential applications in drug development.
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one falls under the category of heterocyclic compounds, specifically within the sub-class of pyrimidine derivatives. Its classification is significant as it relates to its chemical behavior and biological activity.
The synthesis of 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one typically involves several synthetic strategies, including:
A common synthetic route involves the reaction of 2-aminopyrimidine derivatives with appropriate electrophiles under controlled conditions. For example, coupling reactions with substituted aldehydes or halides can be employed to introduce amino groups at desired positions on the pyrimidine ring.
Key molecular data includes:
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one participates in various chemical reactions including:
The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms in the imidazole and pyrimidine rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one is often linked to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in cancer cell proliferation or act as an antimicrobial agent by disrupting bacterial metabolic pathways.
Studies have shown that derivatives of this compound exhibit varying degrees of potency against different biological targets, highlighting the importance of structure-activity relationships in drug design.
Relevant data from studies indicate that this compound exhibits favorable solubility profiles for pharmaceutical applications.
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one has potential applications in various fields:
The assembly of the imidazo[1,2-c]pyrimidine core relies on cyclocondensation between 2-aminoimidazole derivatives and C3 synthons. A domino Michael addition–retro-ene reaction between 2-alkoxyiminoimidazolidines and acetylene carboxylates enables efficient construction of 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-ones under thermal conditions (140–160°C), yielding 70–85% of products. This one-pot method circumvents tedious protection/deprotection steps required in traditional approaches [1]. Alternatively, N-arylitaconimides or N-substituted maleimides undergo recyclization with 2-aminoimidazole hemisulfate in polar protic solvents, forming tetrahydroimidazo[1,2-a]pyrimidine scaffolds via tandem aza-Michael addition and annulation. This route exhibits exceptional atom economy and functional group tolerance for aryl/alkyl substituents [3].
Table 1: Cyclocondensation Routes for Imidazo[1,2-c]pyrimidine Core
Synthon Type | Reaction Partner | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Acetylene carboxylates | 2-Alkoxyiminoimidazolidines | 140–160°C, solvent-free | 70–85% | No ion exchange chromatography |
N-Arylitaconimides | 2-Aminoimidazole hemisulfate | iPrOH, AcONa, reflux | 82–92% | Broad substituent tolerance |
N-Substituted maleimides | 2-Aminoimidazole hemisulfate | iPrOH, AcONa (2 equiv), 80°C | 75–89% | High regioselectivity |
Solvent polarity and catalyst loading critically impact annulation efficiency. Systematic screening for the 2-aminoimidazole–maleimide cyclization revealed isopropanol as optimal, yielding 89% product with 2 equivalents of sodium acetate after 1 hour at 80°C. Lower yields occurred in toluene (25%), dioxane (35%), DMF (10%), or MeCN (19%) due to poor solubility or side reactions [3]. The acetate counterion facilitates in situ generation of free 2-aminoimidazole from its hemisulfate salt, acting as a mild base catalyst. For Groebke-Blackburn-Bienaymé (GBB)-type reactions assembling analogous scaffolds, Sc(OTf)₃ or p-toluenesulfonic acid (5–10 mol%) in ethanol at 80°C provided 30–50% yields of 3-aminoimidazo[1,2-a]pyridines. Electron-donating substituents on aldehydes improved yields (e.g., 4-MeOC₆H₄: 50%) versus electron-withdrawing groups (e.g., 4-CF₃C₆H₄: 30%) due to enhanced imine electrophilicity [10]. Microwave irradiation further accelerates cyclocondensations; reactions of 6-methylisocytosine with α-bromoacetophenones in DMF at 160°C for 20 minutes under MW achieved 84–89% yields – a 40% reduction in time versus conventional heating [9].
Table 2: Optimization Parameters for Annulation Reactions
Reaction System | Optimal Solvent | Optimal Catalyst | Temperature | Time | Yield |
---|---|---|---|---|---|
2-Aminoimidazole + N-Phenylmaleimide | iPrOH | AcONa (2.0 equiv) | 80°C | 1 h | 89% |
GBB-3CR (model system) | EtOH | Sc(OTf)₃ (10 mol%) | 80°C | 12 h | 50% |
6-Methylisocytosine + α-Bromoacetophenone | DMF (MW-assisted) | None | 160°C (MW) | 20 min | 84–89% |
Regiocontrol during C7-amination exploits either electronic differentiation of ring nitrogens or Dimroth rearrangement. In GBB reactions, 2-aminopyridines react regioselectively with isocyanides at N1, positioning the amino group exclusively at C3 of imidazo[1,2-a]pyridine. For imidazo[1,2-c]pyrimidines, the C7-amino group participates in ring-opening/closure isomerizations: Under basic conditions (e.g., NaOH, 80°C), 1-alkyl-2-iminoimidazo[1,2-c]pyrimidines rearrange to 2-alkylamino-7-aminoimidazo[1,2-c]pyrimidines via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms. The rearrangement rate depends on substituent effects – electron-withdrawing groups at C5 accelerate ring opening [8]. Direct N-alkylation of the C7-amino group requires protecting group strategies; tert-butoxycarbonyl (Boc) shields the exocyclic amine during C8 bromination or cross-coupling, permitting late-stage deprotection and functionalization [7] [10].
Table 3: Regioselectivity Control Strategies
Strategy | Conditions | Regiochemical Outcome | Governed By |
---|---|---|---|
GBB-3CR | Sc(OTf)₃, EtOH, 80°C | Amino group at C3 of imidazo[1,2-a]pyridine | Electronic bias of pyridine N |
Dimroth rearrangement | 0.1M NaOH, 80°C, 4h | Migration of N1-alkyl to C2-amino position | Ring substituent electronics |
Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | Selective N7-protection for C8 modification | Steric hindrance |
The C5-carbonyl and C7-amino groups serve as handles for diversification. N-Alkylation of the lactam nitrogen (N8) employs alkyl halides (1.2–2.0 equiv) with Cs₂CO₃ (2–4 equiv) in DMF at 60°C, yielding 8-alkyl-2-arylimidazo[1,2-a]pyrimidin-5-ones (70–92% yield). Sterically unhindered alkyl halides (e.g., MeI, BnBr) exhibit higher efficiency than bulky analogs (e.g., adamantyl bromide) [9]. Electrophilic bromination at C3 proceeds regioselectively using Br₂ (1.1 equiv) in acetic acid at 25°C, generating 3-bromo-7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one precursors for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). For C7-derivatization, acylation with acid chlorides (RCOCl) or sulfonylation (ArSO₂Cl) in pyridine affords amides/sulfonamides without competing N8-alkylation [1] [7]. Microwave-assisted condensations with barbituric acid or pyrazolones enable fusion of additional heterocyclic rings (e.g., pyrano[2,3-d]pyrimidines), expanding scaffold complexity [6].
Table 4: Derivative Libraries via Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Position Modified | Product Examples | Yield Range |
---|---|---|---|---|
N-Alkylation | R-X (1.2–2.0 equiv), Cs₂CO₃, DMF, 60°C | N8 | 8-Me, 8-Bn, 8-CH₂CH₂C₆H₅ | 70–92% |
Bromination | Br₂ (1.1 equiv), AcOH, 25°C, 1h | C3 | 3-Bromo derivatives | 85–90% |
Acylation | RCOCl (1.5 equiv), pyridine, 0°C→rt | N7 | 7-Acetamido, 7-benzamido | 75–88% |
Suzuki coupling | ArB(OH)₂ (1.5 equiv), Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C | C3 | 3-Aryl, 3-heteroaryl | 65–83% |
Compound Name: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2